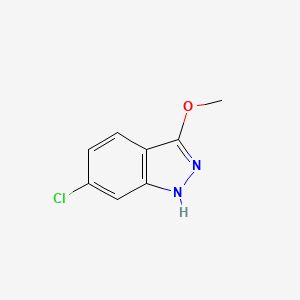

6-Chloro-3-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

6-chloro-3-methoxy-1H-indazole |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) |

InChI Key |

ZJRKLTJIOMIEJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NNC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 6 Chloro 3 Methoxy 1h Indazole

Reactivity of the Chloro Group at C6

The chlorine atom at the C6 position of the indazole ring is susceptible to reactions typical of aryl chlorides, including nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on aryl chlorides generally requires harsh conditions or electron-withdrawing groups to activate the ring, specific examples for 6-Chloro-3-methoxy-1H-indazole are not extensively detailed in the provided search results. However, the general principles of nucleophilic aromatic substitution suggest that strong nucleophiles could replace the chloro group, particularly under high temperature or pressure, or with the use of a catalyst.

Cross-Coupling Reactions

The chloro group at C6 serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl groups at the C6 position by reacting this compound with boronic acids in the presence of a palladium catalyst. researchgate.netmdpi.com Similarly, other cross-coupling reactions like Buchwald-Hartwig amination could potentially be used to introduce nitrogen-based functional groups.

Reactivity of the Methoxy (B1213986) Group at C3

The methoxy group at the C3 position is primarily involved in demethylation and subsequent alkylation reactions.

Demethylation and Alkylation Reactions

The methyl group of the methoxy ether can be cleaved to yield the corresponding 6-chloro-1H-indazol-3-ol. This demethylation is typically achieved using strong acids or Lewis acids. The resulting hydroxyl group can then be re-alkylated with various alkyl halides or other electrophiles to introduce different ether functionalities. This two-step sequence allows for the diversification of the substituent at the C3 position.

Functional Group Interconversions on this compound

Beyond the specific reactions of the chloro and methoxy groups, other functional group interconversions can be performed on the this compound scaffold. For instance, the N-H of the indazole ring can be alkylated or acylated. d-nb.infonih.govbeilstein-journals.org The regioselectivity of N-alkylation (at the N1 or N2 position) is a significant aspect of indazole chemistry and can be influenced by the choice of base, solvent, and alkylating agent. d-nb.infonih.govbeilstein-journals.org Studies on variously substituted indazoles have shown that both steric and electronic effects of the substituents on the indazole ring play a crucial role in determining the N1/N2 regioisomeric distribution. beilstein-journals.org

Interactive Data Table: Reactivity of this compound

| Section | Subsection | Reaction Type | Description |

| 3.1. Reactivity of the Chloro Group at C6 | 3.1.1. Nucleophilic Substitution Reactions | Nucleophilic Aromatic Substitution | Replacement of the chloro group by strong nucleophiles. |

| 3.1.2. Cross-Coupling Reactions | Suzuki-Miyaura Coupling | Formation of C-C bonds with boronic acids. researchgate.netmdpi.com | |

| Buchwald-Hartwig Amination | Formation of C-N bonds with amines. | ||

| 3.2. Reactivity of the Methoxy Group at C3 | 3.2.1. Demethylation and Alkylation Reactions | Demethylation | Cleavage of the methyl ether to form a hydroxyl group. |

| Alkylation | Introduction of new alkyl groups to the hydroxyl function. | ||

| 3.3. Electrophilic Aromatic Substitution | Nitration, Halogenation, etc. | Substitution of hydrogen on the aromatic ring by an electrophile. wikipedia.org | |

| 3.4. Functional Group Interconversions | N-Alkylation/Acylation | Substitution on the nitrogen atom of the indazole ring. d-nb.infonih.govbeilstein-journals.org |

Tautomerism and Isomerism within the 1H-Indazole System: Implications for Reactivity

The chemical behavior and reactivity of this compound are profoundly influenced by the inherent structural characteristics of the parent indazole ring system, specifically its capacity for annular tautomerism. nih.gov This phenomenon, involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring, gives rise to distinct tautomeric forms that coexist in equilibrium. researchgate.netresearchgate.net Understanding the stability and interconversion of these tautomers is critical, as it directly dictates the outcomes of substitution reactions and the formation of various isomers.

The indazole nucleus primarily exists in two major tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov A third, less common form, the 3H-indazole, is rarely encountered. chemicalbook.comthieme-connect.de The 1H-tautomer, which possesses a benzenoid structure, is generally the predominant and thermodynamically more stable form compared to the 2H-tautomer, which has a quinonoid structure. researchgate.netnih.govnih.gov This greater stability of the 1H-form has been confirmed by thermochemical studies and theoretical calculations, which show a significant energy difference between the two. chemicalbook.comthieme-connect.deacs.org

Computational studies have quantified this stability difference. The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer. chemicalbook.com Other calculations place this energy difference between 14.5 kJ·mol⁻¹ (in the gas phase) and 17.2 kJ·mol⁻¹ (in the aqueous phase), consistently favoring the 1H-indazole form. thieme-connect.deacs.org This inherent stability means that in most conditions (gas-phase, solution, and solid state), the 1H-tautomer is the most abundant species. nih.gov

| Tautomer | Common Name | Structural Feature | Relative Stability | Energy Difference (ΔG298) |

|---|---|---|---|---|

| 1H-Indazole | Benzenoid form | Aromatic benzene (B151609) ring fused to pyrazole | More stable, predominant form nih.govnih.gov | Reference (0 kJ·mol⁻¹) |

| 2H-Indazole | Quinonoid form | Ortho-quinonoid structure | Less stable chemicalbook.comnih.gov | +14.5 to +17.2 kJ·mol⁻¹ (+3.5 to +4.1 kcal/mol) thieme-connect.deacs.org |

The presence of these tautomers has significant implications for the chemical reactivity of the indazole ring, particularly in N-functionalization reactions such as alkylation and acylation. nih.govnih.gov Because both nitrogen atoms can act as nucleophiles, such reactions often yield a mixture of N-1 and N-2 substituted regioisomers. researchgate.netnih.gov The ratio of these isomers is not solely dependent on the stability of the initial tautomers but is heavily influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile. d-nb.inforesearchgate.net

For instance, nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution typically lead to mixtures of N-1 and N-2 isomers, with the N-1 isomer predominating, reflecting the greater thermodynamic stability of this product. nih.gov However, the regioselectivity can be altered by the steric and electronic effects of substituents on the indazole ring. nih.govd-nb.info Studies have shown that substituents at the C-7 position, such as NO₂ or CO₂Me, can confer excellent N-2 regioselectivity (≥ 96%). nih.govd-nb.infobeilstein-journals.org This highlights a key principle: while the 1H-indazole is the more stable tautomer, kinetic and electronic factors can drive reactions to favor the formation of the N-2 substituted product. nih.govd-nb.info In some cases, the initially formed N-2 product can isomerize to the more thermodynamically stable N-1 regioisomer, particularly in N-acylation reactions or through specific equilibration processes. nih.govd-nb.info

Computational Chemistry and Molecular Modeling of 6 Chloro 3 Methoxy 1h Indazole

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in rational drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While direct molecular docking studies on 6-Chloro-3-methoxy-1H-indazole were not found, extensive research on analogous indazole derivatives highlights the utility of this approach. For instance, studies on 3-chloro-6-nitro-1H-indazole derivatives have demonstrated their potential as antileishmanial agents by targeting the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.govnih.gov Molecular docking of these compounds revealed stable binding within the enzyme's active site, forming a network of hydrophobic and hydrophilic interactions. nih.govnih.gov Similarly, other indazole derivatives have been docked against cancer-related proteins like MDM2-p53 and Peripheral Benzodiazepine Receptor (PBR), showing significant binding interactions and energies. jocpr.com In another study, novel indazole-carboxamide derivatives were docked against a renal cancer protein target (PDB: 6FEW), identifying compounds with high binding energies. rsc.org These studies collectively underscore the value of molecular docking in identifying and optimizing potential therapeutic candidates within the indazole family.

| Indazole Derivative | Target Protein | Key Findings | Reference |

|---|---|---|---|

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 receptor bind p53 | Exhibited very high bonding interaction with a binding energy of -359.20 kcal/mol. | jocpr.com |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania trypanothione reductase (TryR) | Demonstrated highly stable binding, forming hydrophobic and hydrophilic interactions. | nih.govnih.gov |

| 1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide derivatives | Renal cancer receptor (PDB: 6FEW) | Analysis showed derivatives 8v, 8w, and 8y had the highest binding energies. | rsc.org |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | MAPK1 | Showed strong affinity for the MAPK1 active site, suggesting potential as a cancer treatment. | mdpi.com |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to investigate the stability of the predicted ligand-protein complex and to explore its conformational dynamics over time. MD simulations provide a more dynamic and realistic representation of the biological environment.

For the indazole scaffold, MD simulations have been crucial in validating docking results. In the study of 3-chloro-6-nitro-1H-indazole derivatives targeting TryR, a 50-nanosecond MD simulation was performed on the most promising compound complexed with the enzyme. nih.gov The analysis of the simulation trajectory, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), confirmed the stability of the complex. nih.gov The complex remained in good equilibrium with a structural deviation of approximately 1–3 Å. nih.govnih.gov Furthermore, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations were used to estimate the binding free energies, which illustrated the high stability of the enzyme-ligand complex. nih.govnih.gov These findings provide strong evidence for the inhibitory potential of the indazole derivative and showcase the power of MD simulations in assessing the dynamic stability of ligand-target interactions.

| System | Simulation Length | Key Stability Metrics | Conclusion | Reference |

|---|---|---|---|---|

| Trypanothione Reductase (TryR) complexed with a 3-chloro-6-nitro-1H-indazole derivative (compound 13) | 50 ns | RMSD: ~1–3 Å | The complex remained in good equilibrium, indicating high stability of the binding. | nih.govnih.gov |

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure of molecules. These calculations provide valuable information about molecular properties such as geometry, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity.

DFT calculations have been applied to various indazole derivatives to understand their physicochemical properties. For example, the structure of 3-(4-methylphenyl)-6-nitro-1H-indazole was optimized using the B3LYP/TZVP method to study its geometry in the gas phase. nih.gov In other work, DFT calculations at the B3LYP/6-311+G level were used to study the properties of novel indazole-amide derivatives, revealing significant HOMO-LUMO energy gaps for certain compounds, which can be correlated with their stability and reactivity. rsc.orgnih.gov These computational studies are essential for understanding the intrinsic electronic properties of indazole derivatives, which in turn influences their biological activity and potential for forming interactions with target macromolecules.

| Compound | DFT Method | Calculated Properties | Key Findings | Reference |

|---|---|---|---|---|

| 3-(4-methylphenyl)-6-nitro-1H-indazole | B3LYP/TZVP | Optimized molecular geometry | The indazole moiety is essentially planar with the nitro group twisted out of the plane. | nih.gov |

| Novel indazole-amide derivatives | B3LYP/6-311+G | Physicochemical properties, electrostatic potential, HOMO-LUMO energy gap | Identified derivatives with the most substantial HOMO-LUMO energy gaps, indicating higher stability. | rsc.orgnih.gov |

Fragment-Based and Structure-Based Drug Design Approaches

Fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) are powerful strategies for identifying and developing new drugs. FBDD involves screening small chemical fragments that bind weakly to a target and then growing or linking them to produce a high-affinity ligand. SBDD relies on the three-dimensional structure of the target to design molecules that fit perfectly into the binding site.

The indazole nucleus is a valuable scaffold in both FBDD and SBDD. For instance, a fragment-led de novo design approach was successfully used to discover novel 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs) kinases. nih.gov This work led to the identification of a potent inhibitor with IC50 values in the low micromolar range against FGFR1-3. nih.gov In another example, a structure-based approach was employed to design 1H-indazole analogues as irreversible and mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. nih.gov These examples demonstrate that the indazole core can be effectively utilized in modern drug design strategies to develop potent and selective inhibitors for various therapeutic targets.

Virtual Screening and Lead Discovery Applications

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method is cost-effective and significantly accelerates the identification of lead compounds.

The indazole scaffold has been featured in compounds identified through virtual screening campaigns. An example is the discovery of a pyridin-3-amine derivative containing a related heterocyclic core, which was identified via in silico screening against fibroblast growth factor receptors (FGFR) and subsequently validated by in vitro experiments. nih.gov Although not a direct indazole hit, this illustrates how virtual screening of compound libraries, which often contain diverse heterocyclic scaffolds like indazole, can lead to the discovery of novel kinase inhibitors. The physicochemical properties of the indazole ring make it an attractive moiety for inclusion in virtual screening libraries aimed at a wide range of biological targets.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 6-Chloro-3-methoxy-1H-indazole Derivatives with Optimized Pharmacological Profiles

The core structure of this compound serves as a foundational template for generating extensive libraries of novel compounds through targeted structural modifications. Future synthetic efforts will likely concentrate on several key areas to optimize pharmacological profiles.

Modification of the N1 Position: The nitrogen at the N1 position of the indazole ring is a common site for substitution to influence potency and pharmacokinetic properties. Introducing a variety of aryl, heteroaryl, or alkyl groups can modulate the compound's interaction with biological targets and improve properties like oral bioavailability. mdpi.com

Functionalization of the C3-Methoxy Group: The methoxy (B1213986) group at the C3 position can be replaced with other functionalities, such as substituted amines or larger alkoxy groups, to explore new binding interactions. For instance, converting the methoxy group to a hydrophilic moiety could enhance solubility, while its replacement with a bulkier group could improve target selectivity. rsc.org

Substitution at the C6-Chloro Position: The chlorine atom at the C6 position is a key handle for cross-coupling reactions, such as the Suzuki coupling. rsc.org This allows for the introduction of diverse phenyl or heterocyclic groups, which can significantly impact the compound's biological activity by probing different regions of a target's binding pocket. mdpi.com For example, introducing a 2,6-dichloro-3,5-dimethoxyphenyl group at this position has been shown to yield potent Fibroblast Growth Factor Receptor (FGFR) inhibitors in other indazole series. nih.gov

These synthetic strategies, often guided by structure-activity relationship (SAR) studies, aim to create derivatives with enhanced potency, improved selectivity, and favorable drug-like properties, thereby increasing their translational potential. nih.gov

Identification of New Biological Targets and Mechanisms of Action for Indazole-Based Compounds

Indazole derivatives are well-established as inhibitors of a variety of protein kinases, which are crucial regulators of cellular processes and frequent targets in cancer therapy. nih.govgoogle.com Several indazole-based drugs, including Pazopanib and Axitinib, function as multi-kinase inhibitors. rsc.org Future research on derivatives of this compound will likely expand beyond this established target class.

Key research avenues include:

Screening against Diverse Kinase Panels: Novel derivatives can be screened against comprehensive panels of kinases to identify new inhibitory profiles. The specific substitutions on the this compound scaffold may confer selectivity for kinases that are less effectively targeted by existing drugs. google.com

Exploring Non-Kinase Targets: The indazole scaffold is versatile and can interact with a range of other biological targets. nih.gov Future studies should investigate the potential for derivatives to modulate enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), inhibit microtubule formation, or act as antagonists for receptors such as the serotonin (B10506) 5-HT3 receptor. nih.govbohrium.comtaylorandfrancis.com

Elucidating Mechanisms of Action: For compounds that show promising activity, detailed mechanistic studies will be crucial. This involves confirming target engagement in cellular models, studying downstream signaling effects, and identifying the molecular basis for their therapeutic action, such as the induction of apoptosis in cancer cells. rsc.org

The identification of novel targets and a deeper understanding of the mechanisms of action will open up new therapeutic applications for compounds derived from this compound. nih.gov

Development of Advanced Computational Methodologies for Indazole Research

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process for indazole-based compounds. researchgate.net These methods provide valuable insights into ligand-target interactions, guiding the rational design of new derivatives with improved properties.

Future computational work will likely focus on:

Structure-Based Drug Design (SBDD): For targets with known three-dimensional structures, molecular docking can predict the binding modes of novel this compound derivatives. nih.govresearchgate.net This allows for the prioritization of compounds for synthesis and the design of modifications that enhance binding affinity and selectivity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-target complex over time, providing a more accurate assessment of binding stability and the key interactions involved. researchgate.netresearchgate.net This can help explain the structure-activity relationships observed experimentally. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of indazole derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, further guiding the design of more potent molecules.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models derived from active indazole compounds can be used to screen virtual libraries for new chemical scaffolds with the potential for similar activity.

The application of these advanced computational methods will streamline the optimization process, reducing the time and resources required to develop clinically viable drug candidates from the this compound scaffold. researchgate.netscienceopen.com

Integration of Omics and Systems Biology Approaches for Comprehensive Biological Characterization

To fully understand the biological effects of novel this compound derivatives, an integrated systems-level approach is necessary. Omics technologies, which allow for the large-scale measurement of different types of biological molecules, can provide a holistic view of a compound's impact on cellular systems. nih.govunimi.it

Key applications include:

Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-sequencing) following treatment with an indazole derivative can reveal the cellular pathways and biological processes that are modulated by the compound. This can help to identify its mechanism of action and potential off-target effects. frontiersin.org

Proteomics: Quantitative proteomics can identify changes in protein levels and post-translational modifications, providing direct insight into the compound's effect on cellular signaling networks and its engagement with specific protein targets. nih.gov

Metabolomics: Studying the metabolic profile of cells or organisms treated with a compound can reveal downstream functional consequences and identify biomarkers of drug response. nih.gov

By integrating these multi-omics datasets, systems biology approaches can be used to construct comprehensive models of the drug's mechanism of action. nih.gov This not only enhances the understanding of a specific compound's biology but also helps in identifying patient populations that are most likely to respond to treatment, paving the way for personalized medicine. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.